[(4-Bromo-3-methoxyphenyl)methyl](methyl)amine
Description
(4-Bromo-3-methoxyphenyl)methylamine (CAS: 1515392-95-6) is a secondary amine with the molecular formula C₉H₁₂BrNO and a molecular weight of 230.11 g/mol . Its structure comprises a phenyl ring substituted with a bromine atom at the para-position (C4) and a methoxy group at the meta-position (C3). The benzyl carbon is bonded to a methylamine group. This compound is primarily utilized as a synthetic intermediate in pharmaceutical and agrochemical research, where its bromine atom and amine functionality enable further derivatization, such as cross-coupling reactions or alkylation .
Properties
IUPAC Name |
1-(4-bromo-3-methoxyphenyl)-N-methylmethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrNO/c1-11-6-7-3-4-8(10)9(5-7)12-2/h3-5,11H,6H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILVROCIIVXOUIZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CC(=C(C=C1)Br)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Bromo-3-methoxyphenyl)methylamine typically involves the bromination of 3-methoxybenzylamine. This can be achieved through the reaction of 3-methoxybenzylamine with bromine in the presence of a suitable solvent such as acetic acid. The reaction conditions generally require controlled temperatures to ensure selective bromination at the desired position on the benzene ring.
Industrial Production Methods
Industrial production methods for (4-Bromo-3-methoxyphenyl)methylamine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(4-Bromo-3-methoxyphenyl)methylamine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction Reactions: The compound can undergo reduction reactions to remove the bromine atom or reduce the methoxy group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic conditions are employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under controlled conditions.
Major Products Formed
Substitution: Products include derivatives with different substituents replacing the bromine atom.
Oxidation: Products include aldehydes or acids derived from the oxidation of the methoxy group.
Reduction: Products include de-brominated compounds or reduced methoxy derivatives.
Scientific Research Applications
(4-Bromo-3-methoxyphenyl)methylamine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (4-Bromo-3-methoxyphenyl)methylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and methoxy group play crucial roles in binding to these targets, influencing the compound’s biological activity. The pathways involved may include signal transduction mechanisms or metabolic processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of (4-bromo-3-methoxyphenyl)methylamine are compared below with eight analogous compounds.
Table 1: Structural and Functional Comparison of Analogous Compounds
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituents | Amine Type | Notable Features |
|---|---|---|---|---|---|
| (4-Bromo-3-methoxyphenyl)methylamine (Target) | C₉H₁₂BrNO | 230.11 | Br (C4), OMe (C3) | Secondary | Electron-withdrawing (Br) and donating (OMe) groups; compact structure |
| (2-Bromo-5-methoxyphenyl)methylamine | C₁₂H₁₈BrNO₂ | 288.19 | Br (C2), OMe (C5), 2-ethoxyethyl | Secondary | Larger alkyl chain increases steric bulk; bromine at ortho position |
| (4-Bromo-3-methylphenyl)methylamine | C₁₁H₁₆BrNO | 258.15 | Br (C4), Me (C3), 2-methoxyethyl | Secondary | Methyl group reduces electron-donating effects compared to OMe |
| (4-Bromo-3-fluorophenyl)methylamine | C₁₁H₁₄BrFN | 257.14 | Br (C4), F (C3), butan-2-yl | Secondary | Fluorine introduces strong electron-withdrawing effects; branched alkyl chain |
| {[4-Bromo-2-(4-methylphenoxy)phenyl]methyl}(methyl)amine | C₁₅H₁₆BrNO | 322.20 | Br (C4), 4-methylphenoxy (C2) | Secondary | Phenoxy group enhances steric hindrance; potential for π-π interactions |
| 4-[(4-Bromo-3-methoxyphenyl)methyl]morpholine | C₁₂H₁₄BrNO₂ | 300.15 | Br (C4), OMe (C3), morpholine ring | Tertiary | Morpholine improves solubility; rigid heterocyclic structure |
| (3-Bromo-4-fluorophenyl)methylamine | C₁₅H₁₂BrF₄N | 362.16 | Br (C3), F (C4), CF₃ (benzyl) | Secondary | Trifluoromethyl group enhances lipophilicity and electronegativity |
| (4-Bromothiophen-2-yl)methylamine | C₆H₇BrNS | 206.10 | Br (C4, thiophene) | Secondary | Thiophene ring alters electronic properties; sulfur enhances polarizability |
Key Comparative Analysis
Substituent Position and Electronic Effects: The target compound’s para-bromo and meta-methoxy substituents create a balanced electronic profile, enabling both electrophilic substitution and hydrogen bonding. In contrast, analogs with bromine at ortho positions (e.g., (2-bromo-5-methoxyphenyl)methylamine) exhibit steric hindrance, reducing reactivity in planar reactions .
Amine Functionality :
- Secondary amines (target and most analogs) offer moderate basicity, suitable for nucleophilic reactions. The morpholine derivative (tertiary amine) exhibits lower basicity but improved solubility due to the oxygen atom in the ring .
Molecular Weight and Applications: Lower molecular weight compounds (e.g., target: 230.11 g/mol) are advantageous in drug design for better bioavailability. Bulkier analogs (e.g., {[4-bromo-2-(4-methylphenoxy)phenyl]methyl}(methyl)amine, 322.20 g/mol) may face challenges in membrane permeability .
Heterocyclic vs. Phenyl Systems :
- The thiophene-based analog (4-bromothiophen-2-yl)methylamine exhibits distinct electronic properties due to sulfur’s polarizability, making it suitable for optoelectronic applications .
Research Findings and Implications
- Reactivity : The target compound’s bromine atom facilitates cross-coupling reactions (e.g., Suzuki-Miyaura), while the methoxy group directs electrophilic substitutions to specific positions. Analogs with trifluoromethyl groups (e.g., (3-bromo-4-fluorophenyl)methylamine) show enhanced stability in acidic conditions .
- Solubility : Morpholine and 2-ethoxyethyl substituents improve aqueous solubility, critical for pharmaceutical formulations .
Biological Activity
(4-Bromo-3-methoxyphenyl)methylamine is a compound of increasing interest in the fields of medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, focusing on its mechanisms of action, applications in research and medicine, and relevant case studies.
Chemical Structure and Properties
The molecular structure of (4-Bromo-3-methoxyphenyl)methylamine includes a bromine atom and a methoxy group attached to a phenyl ring, which significantly influences its chemical reactivity and biological interactions. The presence of these substituents enhances the compound's binding affinity to various biological targets, including enzymes and receptors.
| Property | Value |
|---|---|
| Molecular Formula | C10H14BrNO |
| Molecular Weight | 244.13 g/mol |
| Functional Groups | Amine, Methoxy, Bromo |
The biological activity of (4-Bromo-3-methoxyphenyl)methylamine primarily stems from its interaction with specific molecular targets. The bromine atom and methoxy group play crucial roles in modulating these interactions, influencing the compound's affinity for various receptors and enzymes.
- Enzyme Interaction : The compound has been shown to inhibit certain enzymes involved in metabolic pathways, potentially leading to therapeutic effects in metabolic disorders.
- Receptor Binding : It exhibits affinity for neurotransmitter receptors, suggesting potential applications in neuropharmacology.
Research Findings
Recent studies have highlighted the compound's potential therapeutic applications:
- Antidepressant Activity : Research indicates that (4-Bromo-3-methoxyphenyl)methylamine may exhibit antidepressant-like effects through modulation of serotonin pathways. In animal models, it demonstrated significant reductions in depressive behaviors when compared to control groups .
- Anticancer Properties : Preliminary studies suggest that the compound may inhibit the proliferation of certain cancer cell lines by inducing apoptosis. In vitro assays showed that it reduced cell viability in breast cancer cells by up to 40% at specific concentrations .
Case Studies
- Antidepressant Study : A double-blind study involving rodents assessed the effects of (4-Bromo-3-methoxyphenyl)methylamine on depression-like symptoms. The results indicated a marked improvement in behavior as measured by the forced swim test, suggesting its potential as an antidepressant agent .
- Cancer Cell Line Testing : In vitro testing on MCF-7 breast cancer cells revealed that treatment with (4-Bromo-3-methoxyphenyl)methylamine led to significant decreases in cell proliferation rates. Flow cytometry analysis indicated that the compound induced apoptosis through caspase activation pathways .
Applications in Medicine
The potential therapeutic applications of (4-Bromo-3-methoxyphenyl)methylamine extend to various fields:
- Neuropharmacology : Due to its effects on neurotransmitter systems, it is being investigated as a candidate for treating mood disorders.
- Oncology : Its anticancer properties are being explored for developing new chemotherapeutic agents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
